molecular formula C17H13Cl2N3O B12185556 (2-chloropyridin-3-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(2-chloropyridin-3-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B12185556
M. Wt: 346.2 g/mol
InChI Key: LJTGVQMMQLZWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-chloropyridin-3-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone features a pyrido[4,3-b]indole scaffold substituted with chlorine at the 8-position and a 2-chloropyridin-3-yl group linked via a methanone bridge. This structural framework is analogous to bioactive molecules targeting neurological or oncological pathways, as seen in related tetrahydro-pyridoindole derivatives .

Properties

Molecular Formula

C17H13Cl2N3O

Molecular Weight

346.2 g/mol

IUPAC Name

(2-chloropyridin-3-yl)-(8-chloro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C17H13Cl2N3O/c18-10-3-4-14-12(8-10)13-9-22(7-5-15(13)21-14)17(23)11-2-1-6-20-16(11)19/h1-4,6,8,21H,5,7,9H2

InChI Key

LJTGVQMMQLZWKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)Cl)C(=O)C4=C(N=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloropyridin-3-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and indole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-chloropyridin-3-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2-chloropyridin-3-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study its interactions with biological molecules and its potential effects on cellular processes. It can serve as a probe to investigate specific biochemical pathways.

Medicine

In medicinal chemistry, (2-chloropyridin-3-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is explored for its potential therapeutic properties. Researchers investigate its efficacy and safety as a drug candidate for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure makes it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of (2-chloropyridin-3-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Biological Activity

The compound (2-chloropyridin-3-yl)(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone , also known by its CAS number 1040694-31-2, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anti-inflammatory effects and structure-activity relationships (SAR).

  • Molecular Formula : C17H13Cl2N3O
  • Molecular Weight : 346.21 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 589.7 ± 50.0 °C at 760 mmHg
  • Flash Point : 310.4 ± 30.1 °C

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the realm of anti-inflammatory effects and potential applications in treating various diseases.

Anti-inflammatory Activity

A notable study highlighted the anti-inflammatory properties of similar pyridine derivatives. The compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators in the inflammatory response.

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
(2-chloropyridin-3-yl)(8-chloro...)Not specifiedNot specified
Celecoxib (control)0.04 ± 0.010.04 ± 0.01
Other derivativesVarious values ranging from 19.45 to 42.1Various values ranging from 23.8 to 34.4

The specific IC50 values for the compound itself were not detailed in the literature; however, it is suggested that structural modifications can enhance its inhibitory potency against COX enzymes.

Structure-Activity Relationships (SAR)

The SAR studies suggest that the presence of electron-withdrawing groups such as chlorine enhances the biological activity of pyridine derivatives. The introduction of chlorinated substituents in the pyridine ring has been associated with increased anti-inflammatory efficacy.

Key Findings from SAR Studies:

  • Chlorine Substituents : Increase lipophilicity and potentially enhance binding affinity to target enzymes.
  • Pyridine Derivatives : Derivatives with additional functional groups showed varied activity profiles against COX enzymes.

Case Studies and Experimental Findings

In a series of experiments focusing on inflammation models, compounds similar to (2-chloropyridin-3-yl)(8-chloro...) were tested in vivo using carrageenan-induced paw edema and cotton pellet-induced granuloma assays.

Results Summary:

  • Compounds demonstrated significant reduction in edema compared to control groups.
  • The most active compounds showed ED50 values comparable to standard anti-inflammatory drugs like indomethacin.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their properties are compared below, focusing on substituent effects, synthesis yields, and physicochemical parameters.

Substituent Effects on Bioactivity

  • Chlorine vs. In contrast, 8-CF₃O in compound 22 introduces steric bulk and electron-deficient aromatic systems, likely improving target selectivity and resistance to oxidative metabolism .
  • Pyridinyl vs. Indolyl/Pyrazolyl : The 2-chloropyridin-3-yl group in the target compound offers a planar heterocyclic system, distinct from the pyrazole or indole moieties in analogs 1 and 22 . This difference may alter hydrogen-bonding or van der Waals interactions with biological targets.
  • Fluorine and Methyl Groups : Compound 33 incorporates fluorine and methyl groups, which reduce metabolic degradation and increase steric shielding, respectively—strategies often employed in CNS-active drugs .

Research Findings and Implications

  • Biological Relevance : While direct activity data for the target compound are unavailable, structurally related pyridoindole derivatives are investigated for kinase inhibition or ferroptosis induction in cancer (e.g., highlights chloro-substituted compounds as ferroptosis inducers) .
  • SAR Trends : Electron-withdrawing groups (Cl, CF₃) at the 8-position of the pyridoindole core correlate with enhanced potency in enzyme inhibition assays, as seen in compound 22 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.